molecular formula C26H20N2O2S2Zn B1581971 ZINC;2-(2-carbamoylphenyl)benzenethiolate CAS No. 30429-79-9

ZINC;2-(2-carbamoylphenyl)benzenethiolate

Cat. No. B1581971
CAS RN: 30429-79-9
M. Wt: 522 g/mol
InChI Key: QJBCYBMEIACBOY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of similar zinc (II) and cadmium (II) complexes was determined by X-ray crystallography . In these complexes, the metal atoms have distorted tetrahedral configurations with S2N2 binding sets .


Chemical Reactions Analysis

While specific chemical reactions involving ZINC;2-(2-carbamoylphenyl)benzenethiolate are not available, zinc ions are known to form complexes with ammonia, cyanide, and halide ions . They also react with aqueous ammonia to precipitate white gelatinous Zn(OH)2 .


Physical And Chemical Properties Analysis

Zinc has an oxidation state of 2+ in all its compounds . It forms complexes with ammonia, cyanide, and halide ions . It dissolves in mineral acids with the evolution of hydrogen, but in nitric acid with the evolution of NOx . Zinc is resistant to air because of the protective coating formed .

Safety And Hazards

Zinc compounds, in general, are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They may form combustible dust concentrations in air and in contact with water, release flammable gases which may ignite spontaneously .

Future Directions

The future directions for research on ZINC;2-(2-carbamoylphenyl)benzenethiolate and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the study of zinc (II) and cadmium (II) complexes with 2-(benzoylamino)benzenethiolate and 1-methylimidazole provides a basis for future research .

properties

IUPAC Name

zinc;2-(2-carbamoylphenyl)benzenethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H11NOS.Zn/c2*14-13(15)11-7-2-1-5-9(11)10-6-3-4-8-12(10)16;/h2*1-8,16H,(H2,14,15);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBCYBMEIACBOY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2[S-])C(=O)N.C1=CC=C(C(=C1)C2=CC=CC=C2[S-])C(=O)N.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZINC;2-(2-carbamoylphenyl)benzenethiolate

CAS RN

30429-79-9
Record name Zinc 2'-mercaptobenzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030429799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZINC;2-(2-carbamoylphenyl)benzenethiolate
Reactant of Route 2
ZINC;2-(2-carbamoylphenyl)benzenethiolate
Reactant of Route 3
ZINC;2-(2-carbamoylphenyl)benzenethiolate
Reactant of Route 4
ZINC;2-(2-carbamoylphenyl)benzenethiolate
Reactant of Route 5
ZINC;2-(2-carbamoylphenyl)benzenethiolate
Reactant of Route 6
ZINC;2-(2-carbamoylphenyl)benzenethiolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.